STF-118804
Overview
Description
STF-118804 is a highly specific inhibitor of nicotinamide phosphoribosyl transferase (NAMPT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a cofactor involved in many biochemical processes. This compound has shown significant potential in reducing the viability of various cancer cell lines, including pancreatic ductal adenocarcinoma and B-cell acute lymphoblastic leukemia .
Mechanism of Action
Target of Action
STF-118804 primarily targets Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in many biochemical processes .
Mode of Action
As a highly specific NAMPT inhibitor, this compound reduces the viability of most B-ALL cell lines . It works by inhibiting NAD+ synthesis from nicotinamide . This inhibition leads to a decrease in NAD levels in cells, which can impact various cellular processes .
Biochemical Pathways
The inhibition of NAMPT by this compound affects the NAD salvage pathway, one of the pathways used to generate NAD in mammals . This results in decreased glucose uptake, lactate excretion, and ATP levels, leading to metabolic collapse . Additionally, this compound treatment activates AMPK and inhibits mTOR pathways in cells .
Result of Action
This compound has been shown to reduce the growth of pancreatic ductal adenocarcinoma (PDAC) in vitro and in vivo . It also reduces the viability and growth of different PDAC lines, as well as the formation of colonies in soft agar . In addition, this compound induces leukemia cell apoptosis, including leukemia initiating (stem) cells .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, exogenous NMN can block both the activation of the AMPK pathway and the decrease in cell viability caused by this compound . Furthermore, this compound has shown an additive effect in decreasing cell viability and growth when combined with chemotherapeutic agents such as paclitaxel, gemcitabine, and etoposide .
Preparation Methods
The synthesis of STF-118804 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key synthetic route includes the formation of the oxazole ring and the attachment of the benzamide and pyridinylmethyl groups. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
STF-118804 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
STF-118804 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the role of NAMPT in NAD+ biosynthesis.
Biology: Investigated for its effects on cellular metabolism and viability.
Medicine: Shown potential in reducing the growth of cancer cells, including pancreatic ductal adenocarcinoma and B-cell acute lymphoblastic leukemia
Industry: Potential applications in the development of new therapeutic agents targeting NAMPT.
Comparison with Similar Compounds
STF-118804 is unique in its high specificity and potency as a NAMPT inhibitor. Similar compounds include:
FK866: Another NAMPT inhibitor with similar effects but different chemical structure.
GMX1778: A NAMPT inhibitor with a distinct mechanism of action.
CHS-828: A compound that targets NAMPT but has different pharmacokinetic properties
This compound stands out due to its high potency and specificity, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCEZOMHBPDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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